OsimertinibN'-Oxide

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of 2-propenamide, N-(2-((2-(dimethyloxidoamino)ethyl)methylamino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl)amino)phenyl)- involves several steps. The synthetic route typically starts with the preparation of the intermediate compounds, followed by the coupling of these intermediates under specific reaction conditions. Industrial production methods may involve optimization of these steps to increase yield and purity .

Analyse Chemischer Reaktionen

This compound undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics

The pharmacokinetic profile of osimertinib N'-Oxide reveals that it undergoes metabolic pathways primarily involving cytochrome P450 enzymes. This metabolism is crucial for its activation and effectiveness in inhibiting tumor growth. Studies have shown that dosing can influence the compound's efficacy in animal models, with lower doses still achieving significant inhibition of EGFR activity .

Treatment of NSCLC

Osimertinib N'-Oxide has been pivotal in treating patients with advanced NSCLC harboring EGFR mutations. It has demonstrated superior efficacy compared to standard treatments in clinical trials:

- Phase III AURA3 Trial : This trial established osimertinib as the standard of care for patients with T790M mutation-positive NSCLC who progressed after earlier therapies. Patients treated with osimertinib showed a significantly longer progression-free survival compared to those receiving platinum-based chemotherapy .

- FLAURA Trial : In this study, osimertinib was evaluated as a first-line treatment for patients with activating EGFR mutations. Results indicated improved median progression-free survival compared to first-generation TKIs like erlotinib and gefitinib .

Real-World Evidence Studies

Several real-world studies have assessed the safety and efficacy of osimertinib N'-Oxide in diverse patient populations:

- KOREA Study : This ongoing study evaluates the long-term outcomes of osimertinib treatment in Korean patients with advanced NSCLC. Preliminary findings suggest that osimertinib maintains efficacy in real-world settings, aligning with clinical trial results .

- Case Reports : Individual case reports have highlighted the successful use of osimertinib N'-Oxide in patients who previously failed multiple lines of therapy, showcasing its potential as a salvage treatment option.

Summary Table of Key Findings

| Aspect | Details |

|---|---|

| Compound Name | Osimertinib N'-Oxide |

| Primary Target | Mutant EGFR variants (T790M, L858R, exon 19 deletions) |

| Mechanism of Action | Covalent binding to mutant EGFR, sustained inhibition |

| Clinical Trials | AURA3 and FLAURA trials demonstrating efficacy in NSCLC |

| Real-World Evidence | Ongoing studies like KOREA confirming effectiveness and safety |

| Pharmacokinetics | Metabolized primarily by cytochrome P450 enzymes |

Wirkmechanismus

The mechanism of action of this compound involves its interaction with specific molecular targets. As a metabolite of osimertinib, it retains some of the biological activity of the parent compound. It binds to and inhibits certain tyrosine kinases, which are involved in the signaling pathways that regulate cell growth and survival. This inhibition can lead to the suppression of cancer cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 2-propenamide, N-(2-((2-(dimethyloxidoamino)ethyl)methylamino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl)amino)phenyl)- include other metabolites of osimertinib and related tyrosine kinase inhibitors. These compounds share structural similarities but may differ in their specific biological activities and pharmacokinetic properties. Some similar compounds include:

Biologische Aktivität

Osimertinib N'-Oxide is a metabolite of osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) primarily used in the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations. This article discusses the biological activity of osimertinib N'-Oxide, including its pharmacological properties, efficacy in clinical studies, and mechanisms of action.

Overview of Osimertinib and its Metabolite

Osimertinib (AZD9291) is designed to target EGFR mutations, particularly the T790M mutation that confers resistance to earlier EGFR TKIs. The compound irreversibly binds to the Cys797 residue of the EGFR kinase domain, leading to selective inhibition of mutant forms while sparing wild-type EGFR, which reduces associated toxicities . Osimertinib N'-Oxide is one of its active metabolites, contributing to the overall pharmacological effects observed in patients.

Osimertinib N'-Oxide exhibits similar mechanisms to its parent compound:

- Covalent Bonding : It binds irreversibly to mutant EGFR forms, particularly those with T790M mutations.

- Selectivity : It shows a preference for mutant over wild-type EGFR, minimizing side effects associated with inhibition of normal EGFR signaling pathways .

Pharmacokinetics

The pharmacokinetic profile of osimertinib N'-Oxide includes:

- Absorption : Median time to peak concentration is approximately 6 hours.

- Distribution : Extensive tissue distribution with a high volume of distribution (986 L).

- Metabolism : Primarily metabolized by CYP3A enzymes, with osimertinib N'-Oxide circulating at significant levels alongside other metabolites like AZ7550 and AZ5104 .

Efficacy in Clinical Studies

Osimertinib has demonstrated significant clinical efficacy in patients with advanced NSCLC harboring EGFR mutations. The following table summarizes key findings from various studies:

| Study | Population | Objective Response Rate (ORR) | Median Progression-Free Survival (mPFS) | Median Overall Survival (mOS) | Adverse Events |

|---|---|---|---|---|---|

| AURA1 | 253 patients | 51% | Not reported | Not reported | Low incidence of grade 3+ events |

| AURA2 | 90 patients | 63.3% | 10.41 months | 31.37 months | Diarrhea (28.9%), Rash (24.4%) |

| FLAURA | Advanced NSCLC with specific mutations | Improved mOS compared to previous TKIs | Not specified | 38.6 months | Similar rates of serious side effects |

Case Studies

Several case studies highlight the effectiveness of osimertinib and its metabolites:

- Case Study on HER2 Mutation : A 68-year-old female patient with stage IV NSCLC harboring an ERBB2 exon 19 mutation showed significant intra- and extracranial responses after treatment with osimertinib at alternating doses, demonstrating the drug's potential efficacy beyond traditional EGFR mutations .

- Clinical Trial Results : In a cohort study involving 90 patients, osimertinib led to a high ORR and acceptable safety profile, confirming its role as a preferred treatment option for advanced lung adenocarcinoma .

Eigenschaften

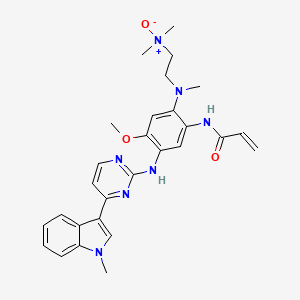

IUPAC Name |

2-[5-methoxy-N-methyl-4-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-2-(prop-2-enoylamino)anilino]-N,N-dimethylethanamine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H33N7O3/c1-7-27(36)30-22-16-23(26(38-6)17-25(22)33(2)14-15-35(4,5)37)32-28-29-13-12-21(31-28)20-18-34(3)24-11-9-8-10-19(20)24/h7-13,16-18H,1,14-15H2,2-6H3,(H,30,36)(H,29,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOBAQJFXRBFPOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)NC(=O)C=C)N(C)CC[N+](C)(C)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H33N7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

515.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1975982-94-5 | |

| Record name | 2-Propenamide, N-(2-((2-(dimethyloxidoamino)ethyl)methylamino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl)amino)phenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1975982945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-PROPENAMIDE, N-(2-((2-(DIMETHYLOXIDOAMINO)ETHYL)METHYLAMINO)-4-METHOXY-5-((4-(1-METHYL-1H-INDOL-3-YL)-2-PYRIMIDINYL)AMINO)PHENYL)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9DD4NXS7RD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.